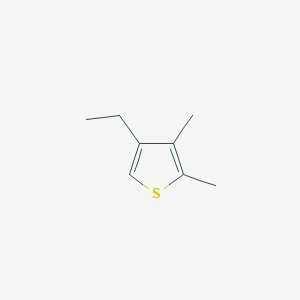
4-Ethyl-2,3-dimethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,3-dimethylthiophene is a heterocyclic organic compound belonging to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes ethyl and dimethyl substituents on the thiophene ring. Thiophenes are known for their aromatic properties and are found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dimethylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P₂S₅) to form thiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. The Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with elemental sulfur and nitriles, is another method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,3-dimethylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: Though less common, nucleophilic substitution can occur, especially in the presence of strong nucleophiles.
Oxidation and Reduction: Thiophenes can be oxidized to sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of acetic acid are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Electrophilic Substitution: Products include halogenated thiophenes, nitrothiophenes, and acylthiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Scientific Research Applications
4-Ethyl-2,3-dimethylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2,3-dimethylthiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene-based drugs inhibit kinases or modulate ion channels, leading to therapeutic effects . The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Thiophene: The parent compound with no substituents.
2-Methylthiophene: A thiophene derivative with a single methyl group.
3-Ethylthiophene: A thiophene derivative with an ethyl group at the third position.
Uniqueness: 4-Ethyl-2,3-dimethylthiophene is unique due to the presence of both ethyl and dimethyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct electronic effects and steric hindrance, making it a valuable compound for various applications .
Properties
CAS No. |
71646-50-9 |
|---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
4-ethyl-2,3-dimethylthiophene |
InChI |
InChI=1S/C8H12S/c1-4-8-5-9-7(3)6(8)2/h5H,4H2,1-3H3 |
InChI Key |
ZVODHZUXQDXNON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















